Cas no 61270-58-4 ((6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)

(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid structure
61270-58-4 structure
Product Name:(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
N.o CAS:61270-58-4
MF:C18H18N6O8S3
MW:542.565919399261
MDL:MFCD00865008
CID:57653
PubChem ID:43594
Update Time:2025-04-18

(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • Cefonicid
    • (6R,7R )-7-[(R)-mandelamido]-8-oxo-3-[[[1 - (sulfomethyl) -1 H-tetrazol-5-yl] thio] methyl]-5-thia-1-azabicyclo [4. 2. 0 ] oct-2-ene-2-carboxylic acid disodium salt
    • (7R)-7-(2-Hydroxy-2-phenylacetylamino)-6-oxo-3-{[1-(sulfomethyl)(1,2,3,4-tetraazol-5-ylthio)]methyl}-2H,7H,7aH-azetidino[2,1-b]1,3-thiazine-4-carboxylic acid
    • Cefodie
    • Monocid
    • Monocidur
    • Pratled
    • (6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-[(2R)-2-hydroxy-2-phenylacetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CEFONICID [VANDF]
    • Monocef
    • CEFONICIDE
    • 6beta-[(2R)-2-hydroxy-2-phenylacetamido]-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)ceph-3-em-4-carboxylic acid
    • (6R,7R)-7-(((2R)-2-HYDROXY-2-PHENYLACETYL)AMINO)-8-OXO-3-(((1-(SULFOMETHYL)-1H-TETRAZOL-5-YL)THIO)METHYL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
    • DB01328
    • CEFONICID [WHO-DD]
    • DYAIAHUQIPBDIP-AXAPSJFSSA-N
    • D07644
    • Cefonicidum
    • (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BIDD:GT0667
    • BRN 1066181
    • UNII-6532B86WFG
    • SK&F 75073
    • Cefonicido
    • Cefonicid (INN)
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((hydroxyphenylacetyl)amino)-8-oxo-3-(((1-sulfomethyl)-1H-tetrazol-5-yl)thio)methyl)-, (6R-(6-alpha,7-beta(R*)))-
    • Cefonicid [INN:BAN]
    • EN300-92950
    • Cefonicidum [INN-Latin]
    • (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CHEMBL1601
    • Cefonicido [INN-Spanish]
    • CEFONICID [INN]
    • CEFONICID [MI]
    • DTXSID7022758
    • SCHEMBL60350
    • (6R,7R)-7-((R)-2-hydroxy-2-phenylacetamido)-8-oxo-3-((1-(sulfomethyl)-1H-tetrazol-5-ylthio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-[[(2R)-2-hydroxy-1-oxo-2-phenylethyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-5-tetrazolyl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-(((2R)-2-HYDROXY-2-PHENYLACETYL)AMINO)-8-OXO-3-(((1-(SULFOMETHYL)-1H-TETRAZOL-5-YL)THIO)METHYL)-, (6R,7R)-
    • C06882
    • A833135
    • BRD-K34058848-304-03-1
    • Q5057286
    • (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]thio}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-8-oxidanylidene-7-[[(2R)-2-oxidanyl-2-phenyl-ethanoyl]amino]-3-[[1-(sulfomethyl)-1,2,3,4-tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 61270-58-4
    • CHEBI:3491
    • GTPL12217
    • 6532B86WFG
    • Monocef (TN)
    • NS00011568
    • CS-0013514
    • BRD-K34058848-304-01-5
    • (6R,7R)-7-(((2R)-2-hydroxy-2-phenylacetyl)amino)-8-oxo-3-((1-(sulfomethyl)tetrazol-5-yl)sulfanylmethyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Cefonicid, Sodium
    • Cefonicidum (INN-Latin)
    • 6beta-((2R)-2-hydroxy-2-phenylacetamido)-3-(((1-(sulfomethyl)-1H-tetrazol-5-yl)sulfanyl)methyl)ceph-3-em-4-carboxylic acid
    • Monocid (TN)
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((hydroxyphenylacetyl)amino)-8-oxo-3-(((1-(sulfomethyl)-1H-tetrazol-5-yl)thio)methyl)-, (6R-(6alpha,7beta(R*)))-
    • DTXCID302758
    • Sodium Cefonicid
    • (6R,7R)-7-((2R)-2-hydroxy-2-phenylacetamido)-8-oxo-3-(((1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-yl)sulfanyl)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Cefonicido (INN-Spanish)
    • HY-B1300A
    • (6R,7R)-7-(((2R)-2-hydroxy-2-phenylacetyl)amino)-8-oxo-3-(((1-(sulfomethyl)-1H-tetrazol-5-yl)sulfanyl)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • J01DA17
    • MDL: MFCD00865008
    • Inchi: 1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/t11-,13-,16-/m1/s1
    • Chave InChI: DYAIAHUQIPBDIP-AXAPSJFSSA-N
    • SMILES: S1CC(CSC2=NN=NN2CS(=O)(=O)O)=C(C(=O)O)N2C([C@H]([C@@H]12)NC([C@@H](C1C=CC=CC=1)O)=O)=O

Propriedades Computadas

  • Massa Exacta: 542.03500
  • Massa monoisotópica: 542.035
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 14
  • Contagem de Átomos Pesados: 35
  • Contagem de Ligações Rotativas: 10
  • Complexidade: 999
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 3
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: _1.9
  • Superfície polar topológica: 264A^2

Propriedades Experimentais

  • Densidade: 1.92
  • Ponto de Fusão: > 160°C
  • Índice de Refracção: 1.852
  • PSA: 263.89000
  • LogP: 0.49230
  • Solubilidade: 溶于乙酸乙酯。

(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-92950-0.05g
(6R,7R)-7-[(2R)-2-hydroxy-2-phenylacetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
61270-58-4 95.0%
0.05g
$2755.0 2025-02-21

(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Literatura Relacionada

Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.